3-Boc-aminobutyronitrile

Catalog No.
S3298536
CAS No.
170367-68-7; 194156-55-3
M.F
C9H16N2O2
M. Wt
184.239
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Boc-aminobutyronitrile

CAS Number

170367-68-7; 194156-55-3

Product Name

3-Boc-aminobutyronitrile

IUPAC Name

tert-butyl N-(1-cyanopropan-2-yl)carbamate

Molecular Formula

C9H16N2O2

Molecular Weight

184.239

InChI

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)

InChI Key

DIUMTAGYVCAZRM-UHFFFAOYSA-N

SMILES

CC(CC#N)NC(=O)OC(C)(C)C

Solubility

not available

3-Boc-aminobutyronitrile is a chemical compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to an amino function of butyronitrile. The molecular formula for 3-Boc-aminobutyronitrile is C9_9H16_{16}N2_2O2_2, and it features a butyronitrile backbone with an amino group that is protected by the Boc group, which enhances its stability and reactivity in various

, primarily involving the activation and deprotection of the amino group:

  • Deprotection Reaction: The Boc group can be removed through hydrolysis in acidic conditions, typically using hydrochloric acid or trifluoroacetic acid. This reaction regenerates the free amine, which can then engage in further reactions such as nucleophilic substitutions or coupling reactions .
  • Nucleophilic Substitution: The free amino group can participate in nucleophilic substitution reactions with various electrophiles, allowing for the synthesis of more complex molecules.
  • Cyclization Reactions: 3-Boc-aminobutyronitrile can also undergo cyclization to form cyclic structures, which are often of interest in medicinal chemistry for drug design.

The synthesis of 3-Boc-aminobutyronitrile typically involves several steps:

  • Protection of Amino Group: The amino group in butyronitrile is protected using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP). This reaction is usually performed in solvents like THF or acetonitrile at room temperature or under mild heating .
  • Formation of Nitrile: The initial formation of butyronitrile can be achieved through various methods, including the reaction of sodium cyanide with appropriate starting materials.
  • Purification: After the reaction, purification techniques such as extraction and chromatography are employed to isolate the desired product.

3-Boc-aminobutyronitrile finds applications primarily in organic synthesis and medicinal chemistry:

  • Intermediate in Drug Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and bioactive compounds due to its versatile reactivity.
  • Peptide Synthesis: The Boc-protected amino group is frequently utilized in peptide synthesis, allowing for selective coupling reactions without interfering with other functional groups .

Interaction studies involving 3-Boc-aminobutyronitrile are essential for understanding its reactivity and potential biological effects:

  • Enzymatic Hydrolysis: Research has shown that the presence of the Boc protecting group influences the rate and mechanism of hydrolysis by enzymes, demonstrating its role in biotransformation processes .
  • Chemical Reactivity: Studies on its reactivity with different electrophiles provide insights into how modifications to the compound can affect its interaction with biological targets.

Several compounds share structural similarities with 3-Boc-aminobutyronitrile. These include:

Compound NameStructural FeaturesUnique Aspects
3-AminobutanenitrileLacks protecting groupMore reactive due to free amine
N-Boc-2-amino-4-methylbutyric acidContains a carboxylic acid functionalityUsed in peptide synthesis
N-Boc-glycineSimple amino acid structureCommonly used in peptide synthesis

Uniqueness of 3-Boc-Aminobutyronitrile

3-Boc-aminobutyronitrile stands out due to its combination of a nitrile functional group with an amino function protected by a Boc group. This unique structure allows for specific reactivity patterns not seen in simpler analogs like 3-aminobutanenitrile, making it particularly useful as a synthetic intermediate in complex organic synthesis pathways.

XLogP3

1.1

Dates

Modify: 2023-07-26

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